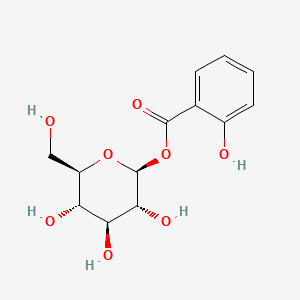
Glucosyl salicylate
Vue d'ensemble
Description
Glucosyl salicylate is a type of glycoside compound . Glycosides are widely found in nature and have garnered significant attention in the medical, cosmetics, and food industries due to their diverse pharmaceutical properties, biological activities, and stable application characteristics .
Synthesis Analysis
Glycosides are mainly obtained by direct extraction from plants, chemical synthesis, and enzymatic synthesis . Enzymatic synthesis methods of glucoside compounds have been reviewed, including 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), 2-O-α-D-glucosyl glycerol (α-GG), arbutin, and α-glucosyl hesperidin (Hsp-G) . The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .
Molecular Structure Analysis
Glucosyl salicylate contains total 38 bond(s); 22 non-H bond(s), 7 multiple bond(s), 4 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 2 six-membered ring(s), 1 ester(s) (aromatic), 4 hydroxyl group(s), 1 aromatic hydroxyl(s), 1 primary alcohol(s), 3 secondary .
Chemical Reactions Analysis
The kinetics of salicin acid hydrolysis in aqueous solutions were studied. The salicin hydrolysis rate depended more on the solution acidity than on the temperature .
Physical And Chemical Properties Analysis
Glycoside compounds are composed of sugars and non-sugars. Glucosides, which generally exist as white crystals, exhibit typical glycol-based structures . They are abundant in nature and exist in almost every living organism .
Applications De Recherche Scientifique
Plant Metabolism and Stability : Salicylates, including Glucosyl salicylate, are important in plant-herbivore interactions and are synthesized via the shikimate pathway. They are stable metabolites in plants, showing minimal metabolic turnover, which is crucial for their role in defense mechanisms (Ruuhola & Julkunen-Tiitto, 2000).
Immune Priming in Plants : Glucosyl salicylate plays a role in plant immune responses. Compounds that inhibit salicylic acid glucosyltransferases, which are involved in Glucosyl salicylate formation, can enhance plant disease resistance, suggesting its potential use in developing crop protectants (Noutoshi et al., 2012).
Glucosylation and Disease Resistance : The process of Glucosyl salicylate formation is crucial for the regulation of salicylic acid levels in plants, which is a key component in plant disease resistance mechanisms. This understanding is vital for agricultural applications and disease management in crops (Lee & Raskin, 1998).
Role in Plant Defense Responses : Salicylates, including Glucosyl salicylate, are involved in altering gene expression and influencing plant defense responses. Their ability to bind to proteins and impact cellular signal transduction is significant for understanding plant immunity (Shah & Klessig, 1999).
Metabolic Engineering for Production : Research on the heterologous biosynthesis of Glucosyl salicylate in Escherichia coli demonstrates the potential for engineered production of this compound, which could have applications in both medicinal and agricultural fields (Qi, Pfeifer, & Zhang, 2018).
Safety And Hazards
Orientations Futures
The current overview and future perspectives of the topical delivery strategies are highlighted for translational considerations of formulation designs . The importance of such chemical glycosylation methods for improving the biophysical properties of naturally non-glycosylated peptides as applied to the therapeutically essential insulin and related peptides that are used in the treatment of diabetes has been highlighted .
Propriétés
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O8/c14-5-8-9(16)10(17)11(18)13(20-8)21-12(19)6-3-1-2-4-7(6)15/h1-4,8-11,13-18H,5H2/t8-,9-,10+,11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNHKMZHWRNMFCU-HMUNZLOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2C(C(C(C(O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678795 | |
| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glucosyl salicylate | |
CAS RN |
60517-74-0 | |
| Record name | 1-O-(2-Hydroxybenzoyl)-beta-D-glucopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



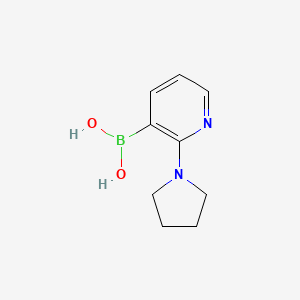
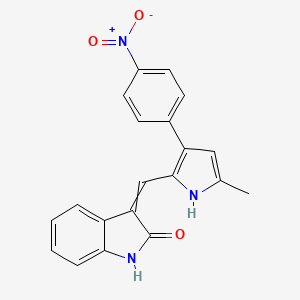
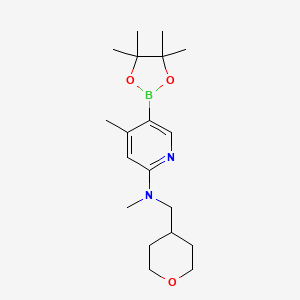
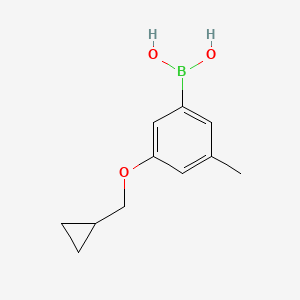
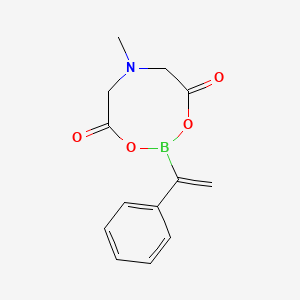
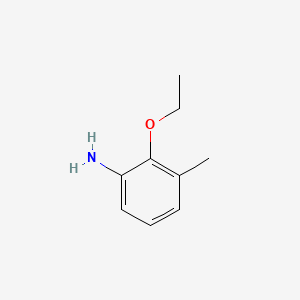
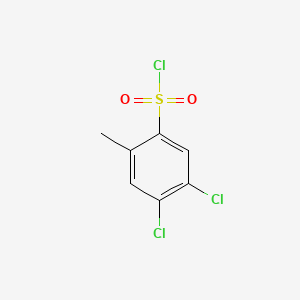

![(4S)-4-[10-[4-(dimethylamino)-1-[9-[2-(dimethylamino)ethyl]-10-[(4S)-2-oxo-1,3-oxazolidin-4-yl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]butyl]-9-[2-(dimethylamino)ethyl]-2-azatricyclo[4.3.1.03,8]deca-1(9),3(8),4,6-tetraen-10-yl]-1,3-oxazolidin-2-one](/img/structure/B580352.png)

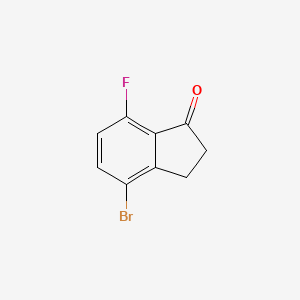
![3,3-Dimethyl-2-oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B580355.png)
![4-[(Benzyloxy)methyl]-3,3-difluoropiperidine](/img/structure/B580357.png)